3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hcl
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Overview
Description
3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under basic or acidic conditions to form the azetidine ring . The benzylamino group can be introduced through nucleophilic substitution reactions, and the carboxylic acid benzyl ester can be formed via esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hydrochloride can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Benzylaminoazetidine-1-carboxylic acid benzyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to participate in various biochemical reactions. It can act as an inhibitor or modulator of enzymes and receptors, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-Aminoazetidine: Lacks the benzyl ester and benzylamino groups.
N-Benzylazetidine: Similar structure but without the carboxylic acid ester group.
Uniqueness
The presence of the benzylamino and benzyl ester groups enhances its versatility in synthetic and medicinal chemistry .
Properties
IUPAC Name |
benzyl 3-(benzylamino)azetidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.ClH/c21-18(22-14-16-9-5-2-6-10-16)20-12-17(13-20)19-11-15-7-3-1-4-8-15;/h1-10,17,19H,11-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITLYLHRPQULBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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